molecular formula C10H6N2O4 B1220600 2,7-Dinitronaphthalene CAS No. 24824-27-9

2,7-Dinitronaphthalene

Cat. No.: B1220600
CAS No.: 24824-27-9
M. Wt: 218.17 g/mol
InChI Key: AFDWAIQLYHEUIW-UHFFFAOYSA-N
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Description

2,7-Dinitronaphthalene is an organic compound with the molecular formula C10H6N2O4. It is a derivative of naphthalene, where two nitro groups are substituted at the 2 and 7 positions of the naphthalene ring. This compound is known for its applications in various chemical processes and research fields due to its unique chemical properties.

Scientific Research Applications

2,7-Dinitronaphthalene has several applications in scientific research:

Mechanism of Action

Target of Action

It’s known that the compound undergoes intramolecular electron-transfer reactions . This suggests that it may interact with molecules or structures within the cell that can accept or donate electrons, such as redox enzymes or electron transport chains.

Mode of Action

2,7-Dinitronaphthalene interacts with its targets through intramolecular electron-transfer reactions . This process involves the movement of an electron from one part of the molecule to another, which can result in changes to the molecule’s structure and reactivity .

Result of Action

Its ability to undergo intramolecular electron-transfer reactions suggests it could potentially influence cellular redox status and related processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of its intramolecular electron-transfer reactions can vary depending on the solvent used . This suggests that the compound’s action, efficacy, and stability could be affected by the cellular environment and potentially by external conditions as well.

Safety and Hazards

2,7-Dinitronaphthalene is harmful to aquatic life with long-lasting effects . It is advised to avoid release to the environment and dispose of contents/container to an approved waste disposal plant .

Future Directions

Future research on 2,7-Dinitronaphthalene could focus on further understanding its intramolecular electron transfer mechanism . Additionally, the development of a green, simple, and environmentally benign process for the selective synthesis of desired isomer in the liquid phase nitration of aromatic compounds is urgently desirable from both synthetic and industrial points of view .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,7-Dinitronaphthalene can be synthesized through the nitration of naphthalene or its derivatives. One common method involves the nitration of 1-nitronaphthalene using nitrogen dioxide as the nitrating reagent. This reaction is typically carried out under mild conditions with a catalyst such as nickel acetate tetrahydrate (Ni(CH3COO)2·4H2O). The reaction yields a mixture of dinitronaphthalene isomers, including this compound .

Industrial Production Methods

In industrial settings, the nitration process often involves the use of mixed acids (a combination of nitric acid and sulfuric acid) to achieve the desired nitration. This method, however, has several drawbacks, including low selectivity and the generation of large quantities of corrosive waste acids . Recent advancements have focused on developing greener and more efficient methods, such as using zeolite catalysts to improve selectivity and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,7-Dinitronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 2,7-Diaminonaphthalene

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used

    Oxidation: 1,3,6,8-Tetranitronaphthalene

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Dinitronaphthalene
  • 1,8-Dinitronaphthalene
  • 1,3-Dinitronaphthalene
  • 2,6-Dinitronaphthalene

Comparison

2,7-Dinitronaphthalene is unique due to the specific positioning of the nitro groups, which influences its chemical reactivity and selectivity in reactions. For example, 1,5-dinitronaphthalene is commonly used in the production of high-performance polyurethane resins, while 1,8-dinitronaphthalene is used in dye production . The different positions of the nitro groups result in varying chemical properties and applications for each isomer.

Properties

IUPAC Name

2,7-dinitronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O4/c13-11(14)9-3-1-7-2-4-10(12(15)16)6-8(7)5-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDWAIQLYHEUIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20179525
Record name Naphthalene, 2,7-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20179525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24824-27-9
Record name 2,7-Dinitronaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24824-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-Dinitronaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024824279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene, 2,7-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20179525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-dinitronaphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.240
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,7-DINITRONAPHTHALENE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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